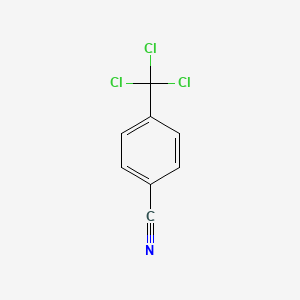

4-(Trichloromethyl)benzonitrile

Overview

Description

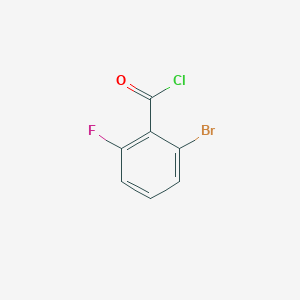

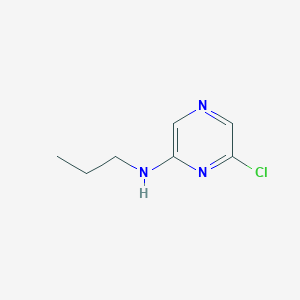

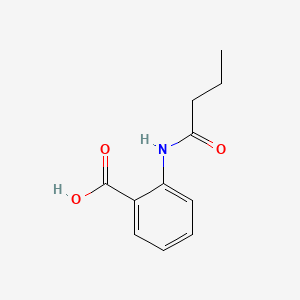

4-(Trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8H4Cl3N . It is used as a building block in various chemical syntheses . The compound has a molecular weight of 220.48 g/mol .

Molecular Structure Analysis

The InChI code for 4-(Trichloromethyl)benzonitrile is 1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H . This indicates that the compound consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a trichloromethyl group (a carbon atom attached to three chlorine atoms and one hydrogen atom) .Physical And Chemical Properties Analysis

4-(Trichloromethyl)benzonitrile is a powder at room temperature . It has a melting point of 40-41°C . The compound has a molecular weight of 220.5 g/mol, and its exact mass is 218.940932 g/mol . It has a topological polar surface area of 23.8 Ų .Scientific Research Applications

Electrolyte Additive in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)benzonitrile (a similar compound to 4-(Trichloromethyl)benzonitrile) has been investigated as a novel electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, enhancing the initial capacity and maintaining high capacity retention over numerous cycles. This additive forms a protective film on the cathode, preventing electrolyte oxidation and suppressing manganese dissolution (Huang et al., 2014).

Charge Transfer Dynamics in Photoinduced Compounds

4-(Dimethylamino)benzonitrile (DMABN) is a photoinduced charge-transfer compound, studied extensively using ultrafast intramolecular charge transfer processes. DMABN is probed using broad-band transient absorption spectroscopy and ultraviolet femtosecond stimulated Raman spectroscopy, revealing intricate details of its excited electronic states and the importance of both intramolecular and solvent reorganization (Rhinehart et al., 2012).

Solvation Structure and Dynamics in Ionic Liquids

4-(Dimethylamino)benzonitrile (DMABN) is utilized as a molecular probe to investigate local solvation structure and dynamics in ionic liquids. Time-resolved infrared spectroscopy provides insights into the solvation dynamics, revealing that the conversion from a locally excited state to an intramolecular charge transfer state depends on intramolecular reorganization, not solvation dynamics (Ando et al., 2017).

Nitration of Benzonitriles in Zeolite Catalysis

The nitration of benzonitrile using a nitric acid/acid anhydride/zeolite catalyst system has been explored. This process is shown to be highly para-selective under certain conditions, with zeolites demonstrating effectiveness as catalysts. This research suggests potential applications in synthesizing nitrobenzonitriles, which are valuable in various chemical industries (Smith et al., 2010).

Corrosion Inhibition of Mild Steel

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with their efficiency and mechanism of action being explained through a combination of experimental and computational studies (Chaouiki et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-(trichloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBCTNHFESKSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301347 | |

| Record name | 4-(trichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trichloromethyl)benzonitrile | |

CAS RN |

2179-45-5 | |

| Record name | NSC142538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trichloromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)